molecular formula C7H6BrN3O B1283562 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine CAS No. 91775-62-1

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Cat. No.: B1283562
CAS No.: 91775-62-1
M. Wt: 228.05 g/mol
InChI Key: QPEGJUSNDDPOHD-UHFFFAOYSA-N
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Description

3-Bromo-8-methoxyimidazo[1,2-a]pyrazine (BIMP) is a heterocyclic molecule that has been widely studied in recent years due to its unique properties. It is a seven-membered ring compound containing two nitrogen atoms and a bromine atom. BIMP is a highly versatile compound that can be used in a variety of applications, ranging from organic synthesis to drug discovery. It has been used as a building block in the synthesis of numerous compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

1. Synthesis and Chemical Properties

3-Aminoimidazo[1,2-a]pyrazine, a closely related compound to 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine, is noted for its presence in many drugs. Its synthesis involves the Groebke–Blackburn–Bienaymé cyclisation, demonstrating the compound's utility in complex chemical processes (Baenziger, Durantie, & Mathes, 2017). Similarly, the study of nucleophilic substitution in derivatives of imidazo[1,2-a]pyrazine, such as the introduction of a methoxy group, is significant for understanding its chemical behavior (Bonnet, Sablayrolles, & Chapat, 1984).

2. Pharmacological Potentials

Research has explored the pharmacological aspects of imidazo[1,2-a]pyrazine derivatives. For instance, certain derivatives have been synthesized with properties such as uterine-relaxing, antibronchospastic, and cardiac-stimulating capabilities (Sablayrolles et al., 1984). Another study synthesized novel N-Arylimidazo[1,2-a]pyrazine-2-Carboxamide Derivatives, highlighting their potential antimicrobial activity (Jyothi & Madhavi, 2019).

3. Potential in Drug Synthesis

The utility of imidazo[1,2-a]pyrazine derivatives in drug synthesis is also a significant area of research. For example, the synthesis of pyrazine-bridged diimidazolium salts from 2,3-di(bromomethyl)pyrazine has shown to be a precursor for palladium catalyzed Heck-type coupling reactions, a critical process in drug development (Jahnke et al., 2009).

4. Role in Bioactive Compound Development

The development of bioactive compounds, including those with anti-inflammatory properties, is another important application of imidazo[1,2-a]pyrazine derivatives. One study synthesized pyrrolo[1,2-A]pyrazines via a Pd-Catalyzed intermolecular cyclization reaction, which showed moderate in vitro anti-inflammatory effects (Zhou et al., 2013).

Safety and Hazards

The safety data sheet for 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine indicates that it has a GHS07 signal word “Warning” and hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors influence the action of this compound is currently lacking .

Properties

IUPAC Name

3-bromo-8-methoxyimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3O/c1-12-7-6-10-4-5(8)11(6)3-2-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEGJUSNDDPOHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CN2C1=NC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00567143
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91775-62-1
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91775-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-8-methoxyimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00567143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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